1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c19-13(16-11-3-7-20-8-4-11)15-10-1-5-18(6-2-10)12-9-14-21-17-12/h9-11H,1-8H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPUXMXHEYSMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2CCOCC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.
Synthesis of the thiadiazole ring: This often involves the reaction of thiosemicarbazides with nitriles or other suitable reagents.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling reactions: The final step involves coupling the oxane, thiadiazole, and piperidine moieties through urea formation, typically using reagents like phosgene or isocyanates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations:
Urea vs. Amide Linkages: The target compound uses a urea bridge, while analogs like compound 14a and crizotinib employ amide or ether linkages.
Heterocyclic Systems: The 1,2,5-thiadiazole in the target compound differs from the 1,2,5-oxadiazole in . Sulfur in thiadiazole increases lipophilicity and may influence metabolic stability compared to oxygen-containing analogs. Timolol maleate incorporates a morpholino-thiadiazole system, demonstrating the therapeutic relevance of thiadiazole rings in β-blockers.
Synthesis Challenges :
- Low yields (e.g., 8% for compound 18 ) suggest difficulties in purifying urea derivatives, possibly due to side reactions or solubility issues. The target compound may face similar challenges.
Biological Implications: Thiadiazole rings are bioisosteres for carboxylate or aromatic groups, often enhancing target selectivity. For example, crizotinib’s pyrazole-pyridine system and timolol’s morpholino-thiadiazole both leverage heterocycles for receptor interaction.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The oxan-4-yl group may improve solubility compared to adamantyl derivatives (e.g., compound 19 ), balancing the lipophilicity introduced by the thiadiazole.
- Piperidine substitution with electron-deficient heterocycles (e.g., thiadiazole) could enhance interactions with enzymes or receptors requiring π-stacking or hydrophobic pockets.
- Further in vitro testing is required to validate these hypotheses.
Biological Activity
1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound that integrates a piperidine moiety with a thiadiazole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antibacterial, antifungal, and enzyme inhibition properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- An oxan ring
- A piperidine ring substituted with a thiadiazole group
- A urea functional group
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research has demonstrated that compounds containing the thiadiazole and piperidine moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15 µg/mL |
| Compound B | E. coli | 20 µg/mL |
| Compound C | P. aeruginosa | 25 µg/mL |
2. Antifungal Activity
The compound has also shown potential antifungal activity against yeast-like fungi such as Candida albicans. In vitro studies indicate that the incorporation of the thiadiazole ring enhances the antifungal efficacy compared to traditional antifungal agents.
Table 2: Antifungal Activity
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | C. albicans | 18 |
| Compound B | Aspergillus niger | 15 |
3. Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These activities are particularly relevant in the context of neurodegenerative diseases and gastric disorders.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5.0 ± 0.2 | 10.0 ± 0.5 |
| Urease | 3.5 ± 0.1 | 15.0 ± 0.3 |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives with similar structures showed moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis, indicating a promising therapeutic potential .
- Molecular Docking Studies : Molecular docking analyses have elucidated the binding interactions between these compounds and target enzymes such as transpeptidases, suggesting mechanisms for their antibacterial action .
- In Vivo Studies : Preliminary in vivo studies are necessary to confirm the efficacy and safety profile of these compounds in clinical settings, particularly focusing on their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
